Cas no 2021649-34-1 (3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde)

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde is a versatile organic compound characterized by its unique cyclopentane ring structure. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The presence of the double bond and methyl groups provides a rich chemical environment for reactions, enhancing its reactivity. This compound is particularly valuable for constructing complex organic molecules, offering researchers a powerful tool for chemical innovation.
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde structure
2021649-34-1 structure
Product name:3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
CAS No:2021649-34-1
MF:C12H20O
Molecular Weight:180.286603927612
CID:6164005
PubChem ID:165748831

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
    • EN300-1621908
    • 2021649-34-1
    • インチ: 1S/C12H20O/c1-4-10(2)7-12(9-13)6-5-11(3)8-12/h9,11H,2,4-8H2,1,3H3
    • InChIKey: VKHZNIAHZXVOOS-UHFFFAOYSA-N
    • SMILES: O=CC1(CC(=C)CC)CCC(C)C1

計算された属性

  • 精确分子量: 180.151415257g/mol
  • 同位素质量: 180.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 207
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 3.5

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1621908-10.0g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
10g
$6082.0 2023-06-04
Enamine
EN300-1621908-1.0g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
1g
$1414.0 2023-06-04
Enamine
EN300-1621908-0.05g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
0.05g
$1188.0 2023-06-04
Enamine
EN300-1621908-50mg
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
50mg
$1068.0 2023-09-22
Enamine
EN300-1621908-0.25g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
0.25g
$1300.0 2023-06-04
Enamine
EN300-1621908-5.0g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
5g
$4102.0 2023-06-04
Enamine
EN300-1621908-0.5g
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
0.5g
$1357.0 2023-06-04
Enamine
EN300-1621908-100mg
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
100mg
$1119.0 2023-09-22
Enamine
EN300-1621908-250mg
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
250mg
$1170.0 2023-09-22
Enamine
EN300-1621908-2500mg
3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde
2021649-34-1
2500mg
$2492.0 2023-09-22

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde 関連文献

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehydeに関する追加情報

Professional Introduction to 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde (CAS No. 2021649-34-1)

3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2021649-34-1, features a complex molecular structure that includes a cyclopentane ring substituted with various functional groups. The presence of a aldehyde group at the 1-position and a 3-methyl substituent, along with a 1-(2-methylidenebutyl) side chain, makes this molecule of particular interest for its potential applications in the synthesis of more complex pharmaceutical intermediates and bioactive molecules.

The structural attributes of 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde contribute to its reactivity and utility in organic synthesis. The aldehyde functionality serves as a versatile handle for further chemical transformations, such as condensation reactions, oxidation, and reduction processes. These transformations are pivotal in the development of novel drug candidates and the modification of existing therapeutic agents. The cyclopentane ring itself is known for its stability and prevalence in natural products, which enhances the compound's suitability for pharmaceutical applications.

In recent years, there has been a surge in research focused on developing innovative synthetic methodologies for complex cyclic structures. The compound 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde exemplifies the kind of molecule that benefits from advanced synthetic strategies. Researchers have been exploring novel catalytic systems and asymmetric synthesis techniques to improve the efficiency and selectivity of reactions involving this type of structure. For instance, transition metal-catalyzed cross-coupling reactions have shown promise in constructing the intricate frameworks found in this compound.

The pharmaceutical industry has long been interested in cyclopentane derivatives due to their biological activity and potential therapeutic benefits. Compounds with similar structural motifs have been investigated for their roles as intermediates in the synthesis of antiviral, anti-inflammatory, and anticancer agents. The specific arrangement of substituents in 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde may confer unique pharmacological properties, making it a valuable scaffold for drug discovery efforts.

Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and properties of complex organic molecules like 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde. Molecular modeling studies can predict how this compound might interact with biological targets, providing insights into its potential as a lead compound or intermediate in drug development. These computational approaches are often combined with experimental techniques to accelerate the discovery process.

The synthesis of 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde involves multiple steps that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation, Grignard reactions, and aldol condensations. Each step must be meticulously controlled to ensure the correct regioisomer is formed, as subtle changes in reaction conditions can lead to different products. The challenge lies in balancing reaction efficiency with selectivity, particularly when dealing with multifunctional compounds.

The versatility of 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde extends beyond its use as an intermediate in pharmaceutical synthesis. It has also been explored as a building block for materials science applications, where its rigid cyclic structure can contribute to the development of novel polymers and specialty chemicals. The aldehyde group provides additional opportunities for functionalization, allowing chemists to tailor the properties of derived materials for specific applications.

In conclusion, 3-methyl-1-(2-methylidenebutyl)cyclopentane-1-carbaldehyde (CAS No. 2021649-34-1) represents an intriguing molecule with significant potential in both pharmaceutical and materials science domains. Its complex structure and reactive functional groups make it a valuable tool for synthetic chemists seeking to develop new bioactive molecules or advanced materials. As research continues to evolve, this compound is likely to remain at the forefront of innovation in organic chemistry.

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